molecular formula C9H6BrNO4 B2399033 5-Bromo-4-methoxyisatoic anhydride CAS No. 1427368-55-5

5-Bromo-4-methoxyisatoic anhydride

Cat. No.: B2399033
CAS No.: 1427368-55-5
M. Wt: 272.054
InChI Key: SLROETCLRZEZHV-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxyisatoic anhydride: is a chemical compound with the molecular formula C9H6BrNO4 and a molecular weight of 272.05 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 4-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxyisatoic anhydride typically involves the bromination of 4-methoxyisatoic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methoxyisatoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxyisatoic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

  • 5-Bromo-4-chloroisatoic anhydride
  • 5-Bromo-4-fluoroisatoic anhydride
  • 5-Bromo-4-nitroisatoic anhydride

Comparison: Compared to its analogs, 5-Bromo-4-methoxyisatoic anhydride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

IUPAC Name

6-bromo-7-methoxy-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c1-14-7-3-6-4(2-5(7)10)8(12)15-9(13)11-6/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLROETCLRZEZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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